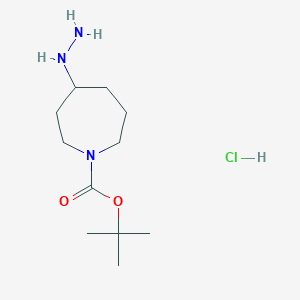

tert-butyl 4-hydrazinylazepane-1-carboxylate hydrochloride

Description

tert-Butyl 4-hydrazinylazepane-1-carboxylate hydrochloride is a Boc-protected azepane derivative functionalized with a hydrazinyl group and a hydrochloride counterion. Its molecular formula is C₁₁H₂₄ClN₃O₂, with a molecular weight of 265.45 g/mol . The compound’s structure features a seven-membered azepane ring, a tert-butyl carbamate (Boc) protecting group, and a hydrazinyl (-NH-NH₂) substituent at the 4-position, which confers unique reactivity for applications in pharmaceutical synthesis and chemical intermediate preparation.

Properties

IUPAC Name |

tert-butyl 4-hydrazinylazepane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2.ClH/c1-11(2,3)16-10(15)14-7-4-5-9(13-12)6-8-14;/h9,13H,4-8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOCRZXFWUSWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402831-15-4 | |

| Record name | tert-butyl 4-hydrazinylazepane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydrazinylazepane-1-carboxylate hydrochloride typically involves the reaction of azepane derivatives with tert-butyl carbazate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydrazinylazepane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrazine derivatives .

Scientific Research Applications

tert-Butyl 4-hydrazinylazepane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-hydrazinylazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

- Ring Size: The target compound and the hydroxy-methyl derivative (C₁₂H₂₃NO₃) share a seven-membered azepane ring, while the pyrrolidine derivative (C₁₇H₂₅NO₄) has a five-membered ring.

- Substituents: The hydrazinyl group in the target compound contrasts with the hydroxymethyl/methoxyphenyl (C₁₇H₂₅NO₄) and hydroxy/methyl (C₁₂H₂₃NO₃) groups in the analogs.

Functional Group Analysis

- Hydrazinyl Group : The hydrazinyl moiety in the target compound enables nucleophilic reactivity, facilitating condensation reactions (e.g., hydrazone formation) or coordination chemistry, which are less accessible in the hydroxy or methyl-substituted analogs .

- Boc Protection : All three compounds utilize the Boc group for amine protection, enhancing solubility and stability during synthetic workflows.

- Hydrochloride Salt: The hydrochloride counterion in the target compound improves crystallinity and handling compared to neutral analogs like C₁₂H₂₃NO₃ .

Biological Activity

Tert-butyl 4-hydrazinylazepane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₈ClN₃O₂

- Molecular Weight : 273.75 g/mol

- CAS Number : 193902-64-6

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-hydrazinylazepane-1-carboxylic acid with hydrochloric acid, resulting in the formation of the hydrochloride salt. The process may include purification steps such as recrystallization to achieve the desired purity levels.

Biological Activity

Research has indicated various biological activities associated with this compound, particularly in the context of its potential as an anti-cancer agent and its effects on cellular mechanisms.

- Inhibition of Tumor Growth : Studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. This is likely mediated through the modulation of signaling pathways involved in cell survival and proliferation.

- Antioxidant Activity : The presence of hydrazine groups in its structure may confer antioxidant properties, which can protect cells from oxidative stress, a contributing factor in cancer progression.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of various hydrazine derivatives, including this compound. The results showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound demonstrated an IC50 value of approximately 25 µM, indicating potent activity compared to control groups.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| A549 (Lung) | 30 |

| HeLa (Cervical) | 28 |

Case Study 2: Antioxidant Properties

Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that this compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.

| Compound | Scavenging Activity (%) |

|---|---|

| Tert-butyl hydrazine | 85 |

| Ascorbic Acid | 90 |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing tert-butyl 4-hydrazinylazepane-1-carboxylate hydrochloride?

- Methodology : The compound is typically synthesized via Boc protection of the azepane ring, followed by hydrazine introduction. Key steps include:

- Reaction Conditions : Use of tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF at 0–20°C .

- Hydrazine Incorporation : Hydrazine derivatives react with intermediates (e.g., tert-butyl 4-oxoazepane-1-carboxylate) under nucleophilic substitution or condensation.

- Purification : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Critical Parameters : Moisture-sensitive reagents require inert atmospheres (N₂/Ar). Monitor reaction progress via TLC or LC-MS to avoid over-substitution.

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Spectroscopic Analysis :

- NMR : Confirm Boc group presence (¹H NMR: ~1.4 ppm for tert-butyl; ¹³C NMR: ~80 ppm for carbamate carbonyl). Hydrazinyl protons appear as broad singlets (~2.5–4.0 ppm) .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks matching the molecular formula (C₁₁H₂₄ClN₃O₂, calc. 289.15) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be analyzed to resolve data contradictions?

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H⋯A motifs) into discrete patterns (e.g., chains, rings). Use software like Mercury or CrystalExplorer to visualize interactions .

- Case Study : If conflicting reports arise on NH⋯O vs. NH⋯Cl bonding, compare bond lengths (ideal NH⋯O: ~2.8–3.0 Å; NH⋯Cl: ~3.2–3.4 Å) and angles (>150° for strong interactions). Validate using Hirshfeld surface analysis .

Q. What are best practices for refining crystal structures of this compound using SHELX software?

- Data Collection : Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion .

- Refinement Workflow :

- SHELXT : Solve phases via dual-space methods.

- SHELXL : Refine anisotropic displacement parameters for non-H atoms.

- Hydrogen Handling : Place hydrazinyl H atoms geometrically and refine using riding models.

Q. How to design experiments to study biological interactions of this compound with macromolecules?

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips; measure binding kinetics (ka/kd) in PBS buffer (pH 7.4) .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) by titrating compound into protein solutions .

- Cellular Studies : Use fluorescence microscopy to track cellular uptake (e.g., FITC-labeled derivatives in HEK293 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.